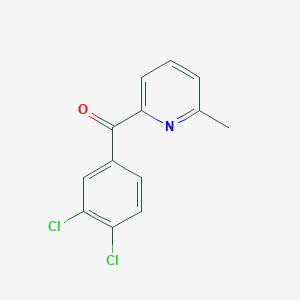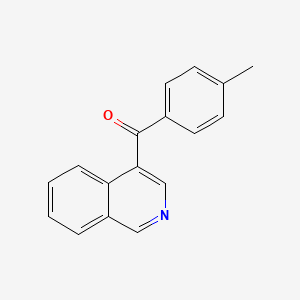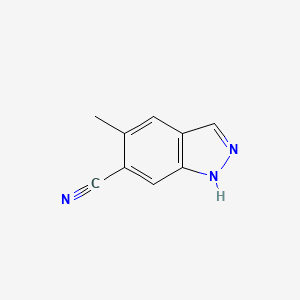
1-Benzhydryl-3,3-difluoroazetidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Benzhydryl-3,3-difluoroazetidine involves the use of diethylamino-sulfur trifluoride in dichloromethane at 0 - 20℃ for 3 hours . The reaction was stirred for 3 hours at room temperature . The crude product was obtained by column chromatography .Molecular Structure Analysis
The molecular formula of this compound is C16H15F2N. The InChI code is 1S/C16H15F2N/c17-16(18)11-19(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 .Applications De Recherche Scientifique
Synthesis Techniques
Synthesis of N-protected 3,3-difluoroazetidin-2-ones : A study described the synthesis of N-protected 3,3-difluoroazetidin-2-ones, involving a cycloaddition of zinc enolate derived from ethyl bromodifluoroacetate onto N,N',N"-trisubstituted hexahydro-1,3,5-triazines. This process included one-step and two-step synthesis methods for producing N-substituted 3-amino-2,2-difluoropropanotes followed by N1-C2 cyclization under basic conditions (Lacroix et al., 2003).
Chemical Reactions and Products
Unanticipated Products from Reductive and Oxidative Cleavages : Another study investigated the reductive and oxidative cleavage of 1-substituted 3,3-diphenyl-1'-methylspiro[azetidine-2,3'-indoline]-2',4-diones, leading to unanticipated products, including 3-benzhydryl-1-methylindole and a γ-amino alcohol. This research highlights the complex reactions and diverse products obtained from azetidine derivatives (Singh & Luntha, 2011).
Medicinal Chemistry Applications
Synthesis and Evaluation of 1-Benzhydryl-sulfonyl-piperazine Derivatives : A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. This research underscores the potential of 1-Benzhydryl-3,3-difluoroazetidine derivatives in the development of chemotherapeutic substances (Kumar et al., 2007).
Building Blocks for Biologically Active Derivatives
2-Guanidinobenzazoles as Building Blocks : The study on 2-guanidinobenzazoles discusses their importance in medicinal chemistry, where compounds with this nucleus show diverse biological activities. The research focuses on synthesizing derivatives of pharmacological interest, using guanidine groups bonded to a benzazole ring to modify biological activity. This work is indicative of the broader applications of similar structures in the development of new medicinally relevant molecules (Cruz et al., 2023).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that the compound is used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
The compound contains a high-tensile four-membered ring and fluorine atoms, which may contribute to its reactivity
Biochemical Pathways
As a compound used in organic synthesis , it may be involved in a wide range of biochemical reactions depending on the context.
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as chloroform and dichloromethane , which may influence its bioavailability and distribution.
Result of Action
Given its use in organic synthesis , the compound likely participates in a variety of chemical reactions, leading to diverse potential outcomes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzhydryl-3,3-difluoroazetidine. For instance, the compound should be stored at temperatures between 2-8°C to maintain its stability. Additionally, the compound’s reactivity may be influenced by factors such as pH, temperature, and the presence of other chemicals in the reaction environment.
Analyse Biochimique
Biochemical Properties
1-Benzhydryl-3,3-difluoroazetidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the target enzyme. The compound’s binding to enzymes can lead to conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced cellular function. At higher doses, toxic or adverse effects can be observed. These effects may include enzyme inhibition, disruption of cellular processes, and potential toxicity to specific tissues . Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biochemical response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical effects, as its presence in specific tissues or organelles may enhance or inhibit certain cellular functions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects . For instance, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could impact cellular metabolism.
Propriétés
IUPAC Name |
1-benzhydryl-3,3-difluoroazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N/c17-16(18)11-19(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEUISXCWOXDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10707376 | |
| Record name | 1-(Diphenylmethyl)-3,3-difluoroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10707376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288315-02-6 | |
| Record name | 1-(Diphenylmethyl)-3,3-difluoroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10707376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)



![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)



![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)

![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)


